2,3-Diamino-5-methylbenzoic acid CAS number and molecular structure
2,3-Diamino-5-methylbenzoic acid CAS number and molecular structure
An In-depth Technical Guide to 2,3-Diamino-5-methylbenzoic Acid
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the core scientific attributes, synthesis, and potential applications of 2,3-Diamino-5-methylbenzoic acid, grounding all information in authoritative references.
Introduction: A Versatile Aromatic Building Block
2,3-Diamino-5-methylbenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with two adjacent amino groups and a methyl substituent, makes it a molecule of significant interest in synthetic organic chemistry. The strategic placement of these functional groups—a carboxylic acid for amide bond formation and derivatization, and vicinal diamines for heterocycle synthesis (e.g., benzimidazoles)—positions it as a valuable intermediate. While not as extensively documented as some isomers, its structural motifs are present in compounds used in pharmaceutical and materials science. This guide will synthesize available data on the core compound and its close relatives to provide a functional and reliable technical overview.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical is a precise understanding of its identity and physical characteristics.
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CAS Number : 37901-87-4[1]
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Molecular Formula : C₈H₁₀N₂O₂
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Synonyms : 5-Methyl-2,3-diaminobenzoic acid
The molecular structure consists of a benzene ring substituted with a carboxyl group, two amino groups at the C2 and C3 positions, and a methyl group at the C5 position.
Molecular Structure Diagram
Caption: Molecular Structure of 2,3-Diamino-5-methylbenzoic acid.
Physicochemical Data
Quantitative data for this specific isomer is not widely published. The following table includes calculated values and data from structurally related compounds to provide a reasonable estimation for experimental planning.
| Property | Value | Source / Comment |
| Molecular Weight | 166.18 g/mol | (Calculated) |
| Appearance | Likely a tan to brown solid | Inferred from related isomers[2] |
| Melting Point | Not specified; related compounds melt >170°C | e.g., 2-Amino-5-methylbenzoic acid: 170°C[3] |
| Solubility | Likely soluble in polar organic solvents | Inferred from related isomers[2][4] |
| pKa | ~4-5 (Carboxylic Acid) | Estimated based on benzoic acid derivatives[5] |
Synthesis and Purification: A Representative Protocol
Proposed Synthetic Pathway
The synthesis can be envisioned as a multi-step process beginning with 2-Amino-3-methylbenzoic acid. The key transformation is the introduction of an amino group at the 2-position, which is typically achieved via nitration followed by reduction.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
Causality: The choice of a nitration/reduction sequence is a classic and reliable method for introducing an amino group onto an activated aromatic ring. The existing amino and methyl groups will direct the nitration, although regioselectivity must be carefully controlled and confirmed.
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Nitration of 2-Amino-3-methylbenzoic Acid:
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Rationale: The starting material, 2-amino-3-methylbenzoic acid, is commercially available. Nitration is a standard electrophilic aromatic substitution. The reaction must be performed at low temperatures to control the reaction rate and prevent over-nitration.
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Procedure:
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Dissolve 2-amino-3-methylbenzoic acid in concentrated sulfuric acid at 0°C.
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Slowly add a stoichiometric amount of concentrated nitric acid dropwise, maintaining the temperature below 5°C.
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Stir the mixture at low temperature for 1-2 hours until the reaction is complete (monitored by TLC or LC-MS)[6].
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Pour the reaction mixture carefully onto crushed ice to precipitate the nitrated product.
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Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
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Reduction of the Nitro Group:
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Rationale: Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method for reducing nitro groups to amines. An alternative, if hydrogenation is not feasible, is using a metal-acid system like tin(II) chloride in HCl.
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Procedure (Catalytic Hydrogenation):
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Suspend the nitrated intermediate in a suitable solvent such as ethanol or ethyl acetate.
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Add a catalytic amount of 10% Pd/C.
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Place the mixture in a hydrogenation apparatus and react under a hydrogen atmosphere (typically 1-3 atm) until hydrogen uptake ceases[6].
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Evaporate the solvent under reduced pressure to yield the crude product.
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Purification Workflow
Self-Validation: The purity of the final compound is critical for its use in further applications. A multi-step purification and analysis workflow ensures the removal of reagents, byproducts, and intermediates.
Caption: Post-Synthesis Purification & Analysis Workflow.
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Recommended Method: Recrystallization is the most common and effective method for purifying solid organic compounds[8].
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Procedure:
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Dissolve the crude 2,3-Diamino-5-methylbenzoic acid in a minimum amount of a hot solvent, such as ethanol.
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If the solution has colored impurities, it can be treated with activated charcoal.
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Filter the hot solution to remove insoluble impurities.
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Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
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Collect the crystals by filtration and dry them under vacuum.
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Confirm purity using HPLC and verify the structure with NMR and Mass Spectrometry.
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Applications in Research and Drug Development
Derivatives of benzoic acid are fundamental building blocks in the pharmaceutical industry, serving as preservatives, antifungal agents, and key intermediates for active pharmaceutical ingredients (APIs)[5][9]. Diaminobenzoic acids, in particular, are versatile precursors.
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Heterocycle Synthesis: The 1,2-diamino functionality is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry found in numerous approved drugs.
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Pharmaceutical Intermediates: Structurally similar compounds are crucial intermediates. For example, 2-amino-5-chloro-3-methylbenzoic acid is a key component in the synthesis of the insecticide Chlorantraniliprole[7]. The unique substitution pattern of 2,3-Diamino-5-methylbenzoic acid makes it a candidate for creating novel analogues of existing bioactive molecules.
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Prodrug Development: The carboxylic acid and amino groups can be functionalized to create prodrugs. Amino acids are often used as moieties in prodrug design to improve properties like bioavailability and targeted delivery[10].
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Polymer and Materials Science: Diaminobenzoic acid derivatives are used in the production of specialty polymers and as complexing agents for metals, opening avenues in catalysis and materials science[2].
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2,3-Diamino-5-methylbenzoic acid is not available in the search results, data from analogous compounds provides a strong basis for safe handling protocols[11][12][13].
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Hazard Identification:
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Personal Protective Equipment (PPE):
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Handling and Storage:
Conclusion
2,3-Diamino-5-methylbenzoic acid (CAS: 37901-87-4) is a valuable chemical intermediate with significant potential for applications in pharmaceutical synthesis, medicinal chemistry, and materials science. Its defining features—the vicinal diamines and the carboxylic acid on a methylated benzene ring—provide multiple reaction sites for building complex molecular architectures. While detailed experimental data for this specific isomer is sparse, this guide has provided a robust framework for its synthesis, purification, and safe handling based on established chemical principles and data from closely related analogues. This molecule represents an opportunity for researchers to explore novel chemical space in the development of next-generation therapeutics and functional materials.
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- Google Patents. (2021). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
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- BLD Pharm. 610-74-2|2,5-Diaminobenzoic acid.
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- Quick Company. A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid.
- The Royal Society of Chemistry. (2020).
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- TCI Chemicals. 2-Amino-3-bromo-5-methylbenzoic Acid.
- MDPI. (2018). Amino Acids in the Development of Prodrugs.
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